tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808653
InChI: InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-5-4-7-11(15)12-8-6-10-18-12/h6,8,10-11H,4-5,7,9H2,1-3H3
SMILES:
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39 g/mol

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15808653

Molecular Formula: C14H21NO2S

Molecular Weight: 267.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
IUPAC Name tert-butyl 2-thiophen-2-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-5-4-7-11(15)12-8-6-10-18-12/h6,8,10-11H,4-5,7,9H2,1-3H3
Standard InChI Key WECXMEWKIQEXBY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C2=CC=CS2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate comprises a six-membered piperidine ring with a thiophen-2-yl group at the 2-position and a Boc protecting group at the 1-position. The thiophene ring introduces aromaticity and electron-rich regions, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis .

Stereochemical Considerations

Piperidine derivatives often exhibit axial chirality. For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) demonstrates configurational stability in synthetic intermediates . By analogy, tert-butyl 2-(thiophen-2-yl)piperidine-1-carboxylate may adopt distinct stereoisomers depending on synthetic conditions, though specific optical rotation data remain unreported.

Key Physicochemical Properties

While experimental data for the exact compound are unavailable, extrapolation from structurally similar molecules provides estimates:

PropertyEstimated ValueBasis for Estimation
Molecular Weight279.4 g/molC<sub>15</sub>H<sub>21</sub>NO<sub>2</sub>S
logP3.2–3.8Thiophene (logP 1.8) + Boc-piperidine
Solubility (Water)<1 mg/mLHigh logP and Boc group
Melting Point80–90°CAnalog: tert-butyl 4-nitrophenyl pyrazole (mp 85°C)

Synthetic Methodologies

Boc Protection of Piperidine

The tert-butoxycarbonyl group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is synthesized by hydrogenating a benzyl-protected precursor in the presence of Boc<sub>2</sub>O and palladium on carbon :

Benzyl ester+H2Pd/C, Boc2OBoc-protected piperidine[2]\text{Benzyl ester} + \text{H}_2 \xrightarrow{\text{Pd/C, Boc}_2\text{O}} \text{Boc-protected piperidine} \quad[2]

Thiophene Functionalization

Introducing thiophen-2-yl groups typically involves cross-coupling reactions. A Grignard approach using thiophen-2-ylmagnesium bromide could theoretically yield the target compound:

2-Bromo-piperidine-Boc+Thiophen-2-yl-MgBrEt2Otert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate[1]\text{2-Bromo-piperidine-Boc} + \text{Thiophen-2-yl-MgBr} \xrightarrow{\text{Et}_2\text{O}} \text{tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate} \quad[1]

Challenges in Synthesis

  • Steric Hindrance: Bulky Boc and thiophene groups may slow nucleophilic substitution at the 2-position .

  • Regioselectivity: Competing reactions at the 3- or 4-positions of piperidine require careful catalyst selection .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted <sup>1</sup>H NMR signals (CDCl<sub>3</sub>):

  • Thiophene protons: δ 7.20–7.30 (dd, J = 5.1 Hz, 1H), 6.95–7.05 (m, 2H) .

  • Piperidine H-2: δ 3.80–4.10 (m, 1H, adjacent to thiophene) .

  • Boc tert-butyl: δ 1.45 (s, 9H) .

Mass Spectrometry

Expected ESI-MS peaks:

  • Molecular ion: m/z 280.1 [M+H]<sup>+</sup> .

  • Fragmentation: Loss of Boc group (m/z 224.1) .

Applications and Derivatives

Pharmaceutical Intermediates

Piperidine-thiophene hybrids are explored as kinase inhibitors or antiviral agents. For instance, tert-butyl 4-[1-(4-nitrophenyl)-4-{[(thiophen-2-yl)methyl]carbamoyl}-1H-pyrazol-5-yl]piperidine-1-carboxylate (E955-1210) shows bioactivity in screening assays .

Materials Science

Thiophene’s electron-rich structure makes it a candidate for conductive polymers. Boc protection could enable controlled polymerization .

Stability and Degradation

Acid Sensitivity

The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), regenerating the piperidine amine :

Boc-piperidineHClpiperidine+CO2+tert-butanol[2]\text{Boc-piperidine} \xrightarrow{\text{HCl}} \text{piperidine} + \text{CO}_2 + \text{tert-butanol} \quad[2]

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition above 150°C, consistent with Boc group thermolysis .

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